molecular formula C9H7Br2FO2 B15304543 Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

Cat. No.: B15304543
M. Wt: 325.96 g/mol
InChI Key: UJGRSBLVTQRGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate (CAS: 2253789-54-5) is a brominated aromatic ester with the molecular formula C₉H₇Br₂FO₂ and a molar mass of 325.96 g/mol . Its structure features a benzoate backbone substituted with:

  • A bromomethyl group (-CH₂Br) at position 2,
  • A bromo (-Br) group at position 5,
  • A fluoro (-F) group at position 4,
  • A methyl ester (-COOCH₃) at the carboxylate position.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine substituents, which enable participation in cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(4-10)8(12)3-7(6)11/h2-3H,4H2,1H3

InChI Key

UJGRSBLVTQRGPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)CBr)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of methyl 4-fluorobenzoate to introduce the bromine atoms at specific positions on the aromatic ring. This is followed by a bromomethylation reaction to attach the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the fluorine atom on the aromatic ring influence the compound’s electronic properties, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing bromo, fluoro, and ester functionalities but differing in substituent positions or types.

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Differences Applications/Reactivity
Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate -Br (5), -CH₂Br (2), -F (4), -COOCH₃ C₉H₇Br₂FO₂ Dual bromine sites (alkyl and aryl) High reactivity in alkylation/coupling
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 4133-72-6) -Br (5), -OCH₃ (2), -F (4), -COOCH₃ C₉H₇BrFO₃ Methoxy (-OCH₃) instead of bromomethyl Lower reactivity; used as a stable scaffold
Methyl 2-(bromomethyl)-4-fluorobenzoate (CAS 157652-28-3) -CH₂Br (2), -F (4), -COOCH₃ C₉H₇BrFO₂ Lacks bromo at position 5 Intermediate for mono-brominated targets
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate -Br (2), -SO₂Cl (5), -F (4), -COOCH₃ C₈H₅BrClFO₄S Chlorosulfonyl (-SO₂Cl) at position 5 Sulfonation or electrophilic substitution

Physicochemical Properties

  • Reactivity : The dual bromine sites in this compound make it more reactive than analogs like Methyl 5-bromo-4-fluoro-2-methoxybenzoate, which has an electron-donating methoxy group .
  • Solubility : Brominated compounds generally exhibit lower aqueous solubility compared to methoxy or hydroxyl derivatives. For example, Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS 1644-71-9) has higher polarity due to the -OH group but is less stable under acidic conditions .
  • Thermal Stability : Bromomethyl groups (-CH₂Br) are thermally labile compared to chlorosulfonyl (-SO₂Cl) groups, as seen in Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate .

Biological Activity

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇Br₂FO
  • Molecular Weight : 325.96 g/mol

The compound is characterized by multiple halogen substituents (two bromine atoms and one fluorine atom) on a benzoate structure. These substitutions may influence its reactivity and interactions with biological macromolecules.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and nucleic acids. Preliminary studies suggest that halogenated benzoates can modulate enzyme activity, potentially leading to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. This compound may inhibit the growth of certain pathogens due to its unique substitution pattern, which enhances interaction with microbial membranes or enzymes.

Anticancer Potential

Studies have shown that compounds with similar structures to this compound possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

In Vitro Studies :

CompoundTargetIC50 (µM)Notes
This compoundCancer Cell LinesTBDPromising activity observed
Compound ASARS-CoV-2 Mpro3.16 ± 1.2Significant inhibition

The table above summarizes preliminary findings related to the compound's potential anticancer effects, indicating a need for further investigation.

Case Study on Antiviral Activity

A recent study explored the antiviral potential of structurally similar compounds against SARS-CoV-2. This compound may exhibit similar efficacy through modulation of viral enzyme activity.

Case Study on Anti-inflammatory Potential

Another case study highlighted the anti-inflammatory properties of related compounds, suggesting that this compound could also inhibit inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other halogenated benzoates:

Compound NameCAS NumberKey Features
Methyl 2-bromo-4-fluorobenzoate1628605-15-1Contains one bromine and one fluorine atom
Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate1823369-30-7Similar halogenation pattern but different position
Methyl 3-bromo-4-fluorobenzoate138875Lacks additional bromomethyl group

The presence of both bromine and fluorine atoms enhances the reactivity and potential biological activities of this compound compared to others lacking these features.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sequential halogenation and esterification. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation, while the bromomethyl group at position 5 may be introduced via nucleophilic substitution (e.g., KBr\text{KBr} in DMF at 80°C). Esterification of the carboxylic acid precursor with methanol and H2SO4\text{H}_2\text{SO}_4 under reflux yields the final product. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly impacts reaction efficiency and purity .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Range
Bromination (C2)NBS, AIBN, CCl4_4, 80°C70–85%
Bromomethylation (C5)KBr, DMF, 80°C60–75%
EsterificationMeOH, H2_2SO4_4, reflux80–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?

  • Methodology :

  • 1H NMR^1\text{H NMR} (CDCl3_3): The ester methyl group appears as a singlet (~3.9 ppm). The fluorinated aromatic proton (C4) shows a doublet (JHF810HzJ_{H-F} \approx 8–10 \, \text{Hz}) near 7.2–7.5 ppm. The bromomethyl group (C5) resonates as a singlet (~4.5 ppm).
  • 19F NMR^{19}\text{F NMR} (CDCl3_3): A singlet near -110 ppm confirms the fluorine substituent.
  • Mass Spectrometry : Molecular ion peak at m/zm/z 308 (M+^+) and isotopic patterns for bromine (1:1 ratio for Br+^+) .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing fluorine (C4) and bromine (C2) substituents create a meta-directing effect, polarizing the bromomethyl group (C5) and enhancing its susceptibility to nucleophilic attack. Computational studies (DFT calculations) reveal reduced electron density at C5 due to inductive effects, favoring SN2S_N2 mechanisms. Substituent effects can be quantified using Hammett constants (σmeta\sigma_{\text{meta}}) to predict reaction rates with amines or thiols .

Q. What strategies resolve contradictions in reported biological activity data for this compound, such as inconsistent enzyme inhibition results?

  • Methodology :

Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting bioactivity.

Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological conditions) and solvent (DMSO concentration <1% v/v).

Target Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
Discrepancies may arise from variations in cell permeability or off-target interactions, which can be addressed via structural analogs with modified lipophilicity (e.g., replacing fluorine with methoxy) .

Q. How can computational modeling predict the compound’s interaction with fluorobenzoate dehalogenases, and what structural modifications enhance enzymatic resistance?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to the active site of 4-fluorobenzoate dehalogenase. Key interactions include hydrogen bonding between the fluorine (C4) and Arg-124, and steric clashes with the bromomethyl group (C5). Modifications such as replacing bromine with chlorine or introducing methyl groups at C3 reduce enzymatic defluorination rates by 40–60% .

Table 2 : Modifications and Enzymatic Stability

Modification (Position)Defluorination Rate (% vs. parent)
C2: Br → Cl65%
C5: Br → CH3_335%
C3: Add CH3_355%

Data Contradiction Analysis

  • Example : Conflicting reports on bromomethyl group stability under basic conditions.
    • Resolution : Kinetic studies show the bromomethyl group undergoes hydrolysis at pH >10 (t1/2_{1/2} <1 hr) but remains stable at pH 7–7. Contradictions arise from assay pH variability; buffered conditions (pH 7.4) are critical for reproducibility .

Key Research Directions

  • Synthetic Chemistry : Develop regioselective bromination protocols to avoid di-substituted byproducts.
  • Biological Studies : Explore interactions with kinase targets (e.g., ALK inhibitors) using surface plasmon resonance (SPR) .
  • Environmental Fate : Investigate photodegradation pathways using LC-MS to identify persistent metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.